Sodium;2-(3-chloropyrazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(3-chloropyrazin-2-yl)acetic acid is a chemical compound with the molecular formula C6H4ClN2NaO2 It is a sodium salt derivative of 2-(3-chloropyrazin-2-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(3-chloropyrazin-2-yl)acetic acid typically involves the reaction of 2-(3-chloropyrazin-2-yl)acetic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 2-(3-chloropyrazin-2-yl)acetic acid, followed by its neutralization with a sodium hydroxide solution. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(3-chloropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Sodium;2-(3-chloropyrazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Sodium;2-(3-chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Sodium;2-(3-bromopyrazin-2-yl)acetic acid
- Sodium;2-(3-fluoropyrazin-2-yl)acetic acid
- Sodium;2-(3-methylpyrazin-2-yl)acetic acid
Uniqueness
Sodium;2-(3-chloropyrazin-2-yl)acetic acid is unique due to the presence of the chlorine atom in the pyrazine ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents, such as bromine, fluorine, or methyl groups.
Properties
Molecular Formula |
C6H5ClN2NaO2+ |
---|---|
Molecular Weight |
195.56 g/mol |
IUPAC Name |
sodium;2-(3-chloropyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1 |
InChI Key |
RMTAAEPFBBKWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)O)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.